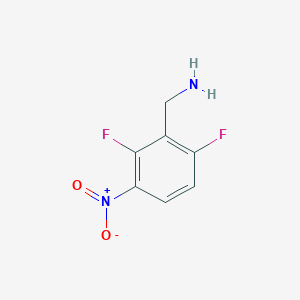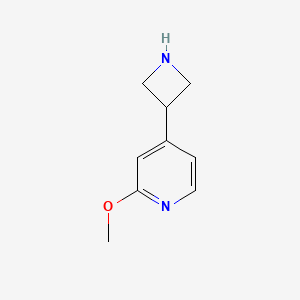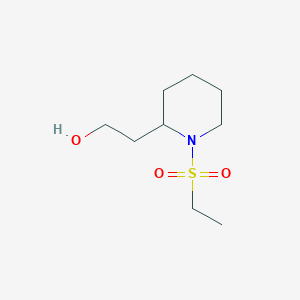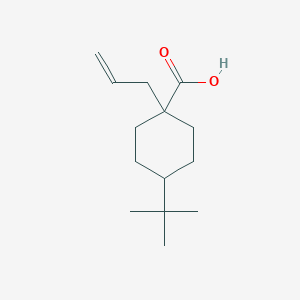
5-cyclobutyl-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclobutyl-1H-1,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclobutyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with a suitable nitrile precursor. One common method includes the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Catalysts like zinc chloride or heterogeneous catalysts may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-cyclobutyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-cyclobutyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as bioisosteres of carboxylic acids. They are investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .
Mécanisme D'action
The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence biological pathways and receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
- 5-phenyl-1H-1,2,3,4-tetrazole
- 5-methyl-1H-1,2,3,4-tetrazole
- 5-ethyl-1H-1,2,3,4-tetrazole
Comparison: 5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituted tetrazoles.
Propriétés
Formule moléculaire |
C5H8N4 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5-cyclobutyl-2H-tetrazole |
InChI |
InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
Clé InChI |
PKPQGZLJKQWHJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)







![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)




![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
